molecular formula C20H13N7O B10907430 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile

Cat. No.: B10907430
M. Wt: 367.4 g/mol
InChI Key: PPDLGWKRXNDSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

The synthesis of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves multiple steps, starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is typically synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The benzylation and subsequent nitrile formation are achieved through nucleophilic substitution reactions, often using reagents like benzyl bromide and sodium cyanide under basic conditions .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that this compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

  • 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzoic acid
  • 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzamide

These compounds share a similar core structure but differ in their functional groups, which can significantly affect their biological activities and chemical properties. The uniqueness of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile lies in its specific substitution pattern, which imparts distinct biological activity and makes it a valuable compound for research .

Properties

Molecular Formula

C20H13N7O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[3-(3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile

InChI

InChI=1S/C20H13N7O/c21-9-13-4-6-16(7-5-13)28-11-14-2-1-3-15(8-14)18-24-20-17-10-23-25-19(17)22-12-27(20)26-18/h1-8,10,12H,11H2,(H,23,25)

InChI Key

PPDLGWKRXNDSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.